4-(4-Bromophenyl)-2-methylsulfonylthiazole
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Overview
Description
4-(4-bromophenyl)-2-methylsulfonylthiazole is a member of thiazoles.
Scientific Research Applications
Antimicrobial Evaluation of Novel Compounds :
- A study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including thiazole derivatives, which showed promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Application in Surface Coating and Printing Ink :
- Research by El‐Wahab et al. (2015) involved the physical incorporation of certain thiazole compounds into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects and slightly enhanced physical and mechanical properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Selective COX-2 Inhibitors :
- A study by Navidpour et al. (2007) designed and synthesized a compound similar to 4-(4-Bromophenyl)-2-methylsulfonylthiazole as a selective COX-2 inhibitor, showing potent anti-inflammatory activity in vivo (Navidpour, Shadnia, Shafaroodi, Amini, Dehpour, & Shafiee, 2007).
Synthesis of Benzothiazines and Benzoisothiazoles :
- Harmata et al. (2005) reported the synthesis of benzothiazines and benzoisothiazoles using a compound structurally similar to this compound, demonstrating the versatility of these compounds in chemical synthesis (Harmata, Rayanil, Gomes, Zheng, Calkins, Kim, Fan, Bumbu, Lee, Wacharasindhu, & Hong, 2005).
Synthesis and Antimicrobial Activity of Thiazoles :
- Güzeldemirci and Küçükbasmacı (2010) synthesized compounds including a thiazole derivative that exhibited promising antimicrobial activities, showcasing the potential of these compounds in medical applications (Güzeldemirci & Küçükbasmacı, 2010).
Application in Drug Metabolism Studies :
- Zmijewski et al. (2006) utilized a biaryl-bis-sulfonamide compound, structurally related to this compound, in drug metabolism studies, showing its relevance in understanding drug interactions and metabolic pathways (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Synthesis and Biological Activity of Thiazole Derivatives :
- Rodrigues and Bhalekar (2015) synthesized and evaluated the biological efficacy of certain thiazole derivatives, indicating the potential use of these compounds in various biological applications (Rodrigues & Bhalekar, 2015).
Properties
Molecular Formula |
C10H8BrNO2S2 |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNO2S2/c1-16(13,14)10-12-9(6-15-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
JMHJVLCQKIFLRZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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